Lipophilicity Differentiation from the Non-Dimethyl Analog
The target compound exhibits a higher computed logP (XLogP3-AA = 2.0) compared to the non-dimethyl analog 4-(5-fluoro-2-methoxyphenyl)-4-oxobutyric acid (LogP = 1.88), a difference of +0.12 log units [1]. This increase in lipophilicity, driven by the gem-dimethyl group, can enhance membrane permeability and alter tissue distribution, which are critical factors in central nervous system (CNS) drug design and intracellular target engagement.
| Evidence Dimension | Computed logP (lipophilicity) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.0 |
| Comparator Or Baseline | 4-(5-Fluoro-2-methoxyphenyl)-4-oxobutyric acid (CAS 49800-56-8): LogP = 1.88 |
| Quantified Difference | ΔLogP = +0.12 |
| Conditions | PubChem XLogP3-AA model (target) vs. ChemSrc computed LogP (comparator) |
Why This Matters
Even a 0.12 logP difference can affect passive membrane permeability and is a critical parameter for procurement decisions in CNS-targeted drug discovery programs.
- [1] PubChem. (2026). Compound Summary for CID 24727272: 2,2-Dimethyl-4-(5-fluoro-2-methoxyphenyl)-4-oxobutyric acid – Computed Properties (XLogP3-AA). View Source
